An In-Depth Technical Guide to the Physical Properties of 2-Ethoxy-1,3-difluorobenzene
An In-Depth Technical Guide to the Physical Properties of 2-Ethoxy-1,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the physical properties of 2-Ethoxy-1,3-difluorobenzene (CAS No. 946078-87-1). As a Senior Application Scientist, this document is crafted to deliver not just data, but actionable insights and methodologies grounded in established scientific principles. The unique substitution pattern of this aromatic ether presents specific characteristics that are of interest in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. This guide is designed to be a self-contained resource, enabling researchers to understand, handle, and utilize this compound with a strong foundation of its physical attributes. We will also briefly touch upon its isomer, 1-Ethoxy-2,3-difluorobenzene (CAS No. 121219-07-6), to provide a comparative context.
Introduction to 2-Ethoxy-1,3-difluorobenzene: A Molecule of Interest
2-Ethoxy-1,3-difluorobenzene is a halogenated aromatic ether. The presence of two fluorine atoms on the benzene ring, flanking an ethoxy group, imparts distinct electronic properties and conformational preferences to the molecule. These features are of significant interest in the design of novel pharmaceuticals and liquid crystals, where fine-tuning of molecular interactions and properties is paramount.
The strategic placement of fluorine atoms can influence a molecule's metabolic stability, binding affinity to biological targets, and liquid crystalline properties. Therefore, a thorough understanding of the physical characteristics of 2-Ethoxy-1,3-difluorobenzene is essential for its effective application in research and development.
It is crucial to distinguish 2-Ethoxy-1,3-difluorobenzene from its isomer, 1-Ethoxy-2,3-difluorobenzene. While sharing the same molecular formula, the different substitution patterns lead to variations in their physical and chemical properties. This guide will focus on the former, with comparative data for the latter provided for clarity.
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound are the bedrock of its application. The following table summarizes the available and predicted physicochemical data for 2-Ethoxy-1,3-difluorobenzene. It is important to note that while some data is available from chemical suppliers, a complete experimental dataset is not publicly accessible. Therefore, some values are predicted based on computational models.
| Property | 2-Ethoxy-1,3-difluorobenzene (CAS: 946078-87-1) | 1-Ethoxy-2,3-difluorobenzene (CAS: 121219-07-6) |
| Molecular Formula | C₈H₈F₂O | C₈H₈F₂O |
| Molecular Weight | 158.15 g/mol | 158.15 g/mol [1][2] |
| Density | 1.143 g/cm³[3] | 1.1784 g/cm³[1] |
| Boiling Point | 178.467 °C[3] | 178 °C[1] |
| Flash Point | 68.018 °C[3] | 70.5 °C[1] |
| Melting Point | Not available (Predicted to be a liquid at room temperature) | Not available (Predicted to be a liquid at room temperature) |
| Refractive Index | Not available (Predicted) | 1.4670-1.4710[1] |
| Water Solubility | Not available (Predicted to be low) | 254 mg/L at 20°C[1] |
Spectroscopic Characterization: Unveiling the Molecular Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
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Aromatic Protons (3H): The three protons on the benzene ring are expected to appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts and coupling patterns will be influenced by the two fluorine atoms and the ethoxy group.
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Ethoxy Group Protons (5H): The ethoxy group will exhibit a characteristic ethyl pattern: a quartet for the methylene protons (-OCH₂-) deshielded by the adjacent oxygen atom (predicted around δ 4.0-4.2 ppm) and a triplet for the methyl protons (-CH₃) at a more upfield position (predicted around δ 1.3-1.5 ppm).
Predicted ¹³C NMR Spectrum:
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Aromatic Carbons (6C): Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbon bearing the ethoxy group will also have a distinct chemical shift. The aromatic region for fluorinated benzenes can be complex due to C-F couplings.
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Ethoxy Group Carbons (2C): Two signals are expected for the ethoxy group: one for the methylene carbon (-OCH₂-) and one for the methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum of 2-Ethoxy-1,3-difluorobenzene is expected to show characteristic absorption bands for its functional groups:
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C-H stretching (aromatic): Around 3000-3100 cm⁻¹
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C-H stretching (aliphatic): Around 2850-3000 cm⁻¹
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C=C stretching (aromatic): Around 1450-1600 cm⁻¹
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C-O-C stretching (ether): Strong band(s) in the region of 1000-1300 cm⁻¹
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C-F stretching: Strong band(s) in the region of 1100-1400 cm⁻¹
Mass Spectrometry (MS)
In a mass spectrum, 2-Ethoxy-1,3-difluorobenzene is expected to show a molecular ion peak (M⁺) at m/z = 158. The fragmentation pattern will likely involve the loss of the ethyl group (M-29), the ethoxy group (M-45), and potentially rearrangements involving the fluorine atoms.
Experimental Protocols for Physical Property Determination
To empower researchers to independently verify and expand upon the available data, this section provides detailed, self-validating protocols for the determination of key physical properties.
Boiling Point Determination
The boiling point is a fundamental property for assessing the purity of a liquid. The Thiele tube method is a reliable technique for this determination.
Protocol:
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Preparation: Seal one end of a capillary tube using a flame.
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Sample Introduction: Place a small amount of 2-Ethoxy-1,3-difluorobenzene into a small test tube or fusion tube.
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Assembly: Place the sealed capillary tube (sealed end up) into the test tube containing the sample. Attach the test tube to a thermometer.
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Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
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Observation: Heat the Thiele tube gently and observe the sample. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is the boiling point.
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Confirmation: Allow the apparatus to cool slowly and note the temperature at which the liquid just begins to enter the capillary tube. This should be close to the boiling point.
Caption: Workflow for Boiling Point Determination.
Density Measurement
Density is a crucial parameter for quality control and for calculating molar volume. The pycnometer method provides high accuracy.
Protocol:
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Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a known volume.
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Weighing (Empty): Accurately weigh the empty pycnometer.
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Filling: Fill the pycnometer with 2-Ethoxy-1,3-difluorobenzene, ensuring no air bubbles are present.
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Weighing (Filled): Accurately weigh the filled pycnometer.
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Temperature Control: Ensure all measurements are performed at a constant, recorded temperature.
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Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer.
Caption: Workflow for Density Measurement.
Refractive Index Measurement
The refractive index is a sensitive measure of a substance's purity and composition. An Abbe refractometer is commonly used for this purpose.
Protocol:
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Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).
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Sample Application: Apply a few drops of 2-Ethoxy-1,3-difluorobenzene to the prism of the refractometer.
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Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
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Reading: Read the refractive index from the instrument's scale.
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Temperature Control: Record the temperature at which the measurement is taken, as the refractive index is temperature-dependent.
Caption: Workflow for Refractive Index Measurement.
Synthesis and Handling
Plausible Synthetic Route
A plausible synthesis of 2-Ethoxy-1,3-difluorobenzene would involve the Williamson ether synthesis, starting from 2,6-difluorophenol and an ethylating agent.
Reaction: 2,6-difluorophenol is deprotonated with a suitable base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) to yield 2-Ethoxy-1,3-difluorobenzene.
Caption: Plausible Synthetic Pathway.
Safety and Handling
Based on available safety data for similar compounds, 2-Ethoxy-1,3-difluorobenzene should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is expected to be a combustible liquid. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, it is imperative to consult the supplier's Safety Data Sheet (SDS).
Conclusion
2-Ethoxy-1,3-difluorobenzene is a valuable compound with potential applications in various fields of chemical research. This guide has provided a comprehensive overview of its known and predicted physical properties, along with detailed protocols for their experimental determination. The significant lack of publicly available experimental spectroscopic data highlights an opportunity for further research to fully characterize this molecule. By providing a solid foundation of its physical characteristics and the means to verify them, this guide aims to facilitate the safe and effective use of 2-Ethoxy-1,3-difluorobenzene in the advancement of science and technology.
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